![molecular formula C13H18O3 B2471500 Ethyl (2,4,5-trimethylphenoxy)acetate CAS No. 897544-72-8](/img/structure/B2471500.png)
Ethyl (2,4,5-trimethylphenoxy)acetate
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Description
Ethyl (2,4,5-trimethylphenoxy)acetate is a chemical compound with the molecular formula C13H18O3 . It has an average mass of 222.280 Da and a monoisotopic mass of 222.125595 Da .
Molecular Structure Analysis
The molecular structure of Ethyl (2,4,5-trimethylphenoxy)acetate consists of 13 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact structure can be represented by the linear formula C13H18O3 .Scientific Research Applications
Nanotechnology for Water Remediation
Ethyl (2,4,5-trimethylphenoxy)acetate has been investigated for its potential in nanotechnology-based water treatment. Nanomaterials, such as graphene and carbon nanotubes, offer advantages over conventional technologies due to their large surface area, quantum effects, and unique physical properties. Researchers have explored ETMPA’s adsorption capacity for removing pharmaceutically active compounds (PhACs) from water environments. Additionally, nano-sized photocatalysts (e.g., nano-TiO₂, graphitic carbon nitride, MoS₂ nanosheets, and ZnO) show promise in photocatalysis and ozonation processes. Challenges remain, including cost and environmental risks, but ETMPA’s role in nanotechnologies for PhACs’ remediation is a fascinating area of study .
Transparent and Colorless Molecules for Near-Infrared Absorption
Theoretical calculations have led to the synthesis of custom-made molecules designed to be both transparent and colorless while efficiently absorbing near-infrared light. Ethyl (2,4,5-trimethylphenoxy)acetate falls into this category, making it a potential candidate for applications in optical devices, sensors, and imaging systems. Its ability to absorb near-infrared light without affecting transparency or color could revolutionize various fields, including telecommunications and medical diagnostics .
properties
IUPAC Name |
ethyl 2-(2,4,5-trimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-15-13(14)8-16-12-7-10(3)9(2)6-11(12)4/h6-7H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTXHYCQMMRLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2,4,5-trimethylphenoxy)acetate |
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